molecular formula C22H40O2 B026869 (S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one CAS No. 130676-64-1

(S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one

Cat. No. B026869
M. Wt: 336.6 g/mol
InChI Key: PNTFVBMYNOKWQP-NRFANRHFSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "(S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one" involves several key steps, including Maruoka allylation, olefin cross-metathesis, and Sharpless asymmetric dihydroxylation. These methods enable the highly stereoselective formation of the desired compound (Sabitha et al., 2009). Additionally, the stereospecific synthesis of tetrahydropyran and dihydropyran rings has been described, utilizing Pd(II)-catalyzed cyclization for efficient formation under mild conditions, showcasing the versatility of synthetic approaches in this domain (Uenishi et al., 2005).

Molecular Structure Analysis

The molecular structure of pyranone derivatives is often elucidated using X-ray diffraction analysis, providing detailed insights into their crystal and molecular structure. This analytical technique has been instrumental in establishing the structural characteristics of substituted benzo[b]pyrans, revealing the intricate details of their molecular framework (Shestopalov et al., 2003).

Chemical Reactions and Properties

Pyranone compounds undergo various chemical reactions that highlight their reactivity and potential for further functionalization. For instance, the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives showcases the use of ultrasound-mediated condensation as an efficient, environment-friendly protocol for the synthesis of pyranone derivatives, offering advantages such as shorter reaction times and higher yields (Wang et al., 2011).

Scientific Research Applications

Chromones and Antioxidant Activity

Chromones, such as 1-benzopyran-4-ones, which share a structural similarity with pyranones, exhibit significant antioxidant properties. These compounds, found in the human diet, have been associated with a variety of physiological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer effects. The antioxidant properties of chromones, which help neutralize active oxygen and free radicals, play a crucial role in delaying or inhibiting cellular impairment leading to diseases. The radical scavenging activity of these compounds is enhanced by specific functional groups, indicating the potential for (S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one to exhibit similar activities if it possesses comparable structural features (Yadav et al., 2014).

Hybrid Catalysts and Heterocyclic Synthesis

The synthesis of heterocyclic compounds, including pyran derivatives, is crucial for medicinal and pharmaceutical applications. Pyranopyrimidine scaffolds, which are structurally related to (S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one, highlight the importance of hybrid catalysts in synthesizing bioactive molecules. Research on these scaffolds underscores the broad applicability of such structures, with a focus on one-pot multicomponent reactions facilitated by various catalysts, including organocatalysts and nanocatalysts. This suggests potential methodologies for synthesizing and modifying compounds like (S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one for therapeutic applications (Parmar et al., 2023).

Morpholine and Pyrans: Pharmacological Profiles

Morpholine and pyran derivatives have been recognized for their broad spectrum of pharmacological activities. The review on morpholine and pyrans derivatives suggests that the structural features inherent to these compounds, possibly shared by (S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one, contribute to their potent pharmacophoric activities. This encompasses a range of applications from anti-cancer to anti-inflammatory treatments, demonstrating the versatility and potential of such structures in drug design and pharmacology (Asif & Imran, 2019).

Safety And Hazards

This involves understanding the potential risks associated with handling and using the compound. This can include toxicity, flammability, environmental impact, and precautions that need to be taken when handling the compound.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the development of new materials or therapeutics.


I hope this general approach is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

(2S)-5-hexyl-2-undecyl-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O2/c1-3-5-7-9-10-11-12-13-15-17-21-19-18-20(22(23)24-21)16-14-8-6-4-2/h18,21H,3-17,19H2,1-2H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTFVBMYNOKWQP-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1CC=C(C(=O)O1)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@H]1CC=C(C(=O)O1)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562127
Record name (6S)-3-Hexyl-6-undecyl-5,6-dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one

CAS RN

130676-64-1
Record name 2H-Pyran-2-one, 3-hexyl-5,6-dihydro-6-undecyl-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130676-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orlistat hexyl undecyl pyranone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6S)-3-Hexyl-6-undecyl-5,6-dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORLISTAT HEXYL UNDECYL PYRANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UHB3M28SJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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